Dibutoline

Anticholinergic pharmacology Chemical classification Structure-activity relationship

Researchers needing peripheral anticholinergic activity without CNS confounds face limited compound options. Dibutoline (CAS 21962-82-3) addresses this gap with its quaternary ammonium structure that restricts blood-brain barrier penetration while providing dual muscarinic antagonism and ganglionic blockade at higher doses. • Peripherally-selective mAChR antagonist - minimal CNS interference vs. atropine • Surface-active choline ester mydriatic/cycloplegic - structurally distinct from tropane alkaloids • Rapid onset/short duration for controlled experimental protocols Supplied with full analytical documentation; global shipping available for R&D use.

Molecular Formula C15H33N2O2+
Molecular Weight 273.43 g/mol
CAS No. 21962-82-3
Cat. No. B1212221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutoline
CAS21962-82-3
Synonyms(ethyl(2-hydroxyethyl)dimethylammonium)sulfate bis(dibutylcarbamate)
dibutoline
dibutoline sulfate
Molecular FormulaC15H33N2O2+
Molecular Weight273.43 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)OCC[N+](C)(C)CC
InChIInChI=1S/C15H33N2O2/c1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3/h6-14H2,1-5H3/q+1
InChIKeySDEXVKFYBBHUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutoline (CAS 21962-82-3) Procurement Guide: Anticholinergic Differentiation for Research Applications


Dibutoline (CAS 21962-82-3) is a synthetic quaternary ammonium anticholinergic compound belonging to the choline ester class, structurally characterized as 2-(((dibutylamino)carbonyl)oxy)-N-ethyl-N,N-dimethylethanaminium with molecular formula C15H33N2O2+ and molecular weight 273.44 g/mol . It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), producing parasympatholytic effects including mydriasis, cycloplegia, and smooth muscle relaxation [1]. Unlike tertiary amine anticholinergics such as atropine and homatropine, dibutoline's quaternary ammonium structure confers limited central nervous system penetration, a property relevant for peripheral-targeted applications [2].

Target Peripheral mAChR antagonist studies
Class Quaternary ammonium choline ester
CNS Profile Limited blood-brain barrier penetration
Dual Mechanism Muscarinic antagonism + ganglionic blockade

Why Atropine or Homatropine Cannot Substitute for Dibutoline (CAS 21962-82-3) in Research Protocols


Generic substitution within the anticholinergic class is scientifically unsound due to divergent structure-activity relationships. Dibutoline is a quaternary ammonium choline ester derivative, whereas atropine and homatropine are tertiary amine tropane alkaloids [1]. This fundamental structural difference produces distinct pharmacological profiles: dibutoline exhibits surface activity and dual muscarinic antagonism with ganglionic blockade at higher doses, a profile not shared by atropine-class compounds [2]. Critically, the quaternary ammonium moiety limits blood-brain barrier penetration, resulting in a peripherally-restricted anticholinergic effect, whereas atropine produces significant central nervous system excitation and depression [3]. Procurement decisions based solely on anticholinergic mechanism class ignore these quantifiable differences in potency, duration of action, and adverse effect profile.

Chemical Class Mismatch
Dibutoline is a quaternary ammonium choline ester; atropine and homatropine are tertiary amine tropane alkaloids. No structural homology.
CNS Exposure Profile Differs
Quaternary ammonium limits CNS penetration, producing peripherally-restricted effects. Tertiary amines may show different CNS exposure, complicating neurological endpoint interpretation.
Mechanistic Profile May Not Transfer
Dibutoline adds ganglionic blockade not present with atropine. Dual muscarinic-ganglionic activity alters autonomic response profiles.
Surface Activity and Ocular Effects
Dibutoline is surface active and mydriatic, unlike surface-inactive choline esters like carbachol. Atropine-class compounds lack this surface activity context.

Quantitative Differentiation Evidence: Dibutoline (CAS 21962-82-3) vs. Comparator Anticholinergics


Chemical Class Differentiation: Quaternary Ammonium Choline Ester vs. Tertiary Amine Tropane Alkaloids

Dibutoline belongs to the quaternary ammonium choline ester class and is chemically unrelated to the atropine series (tropane alkaloids), representing a distinct chemical scaffold for anticholinergic activity [1]. This chemical class differentiation is absolute, with no structural homology between dibutoline's dibutylcarbamate choline ester core and atropine's tropane ring system.

Chemical Class
Class-level
Quaternary ammonium choline ester vs. tertiary amine tropane alkaloids
Scaffold determines peripheral vs. CNS targeting context
No structural homology between classes
Anticholinergic pharmacology Chemical classification Structure-activity relationship

Smooth Muscle Relaxant Potency: Dibutoline vs. Atropine in Isolated Tissue Assays

In isolated rabbit intestinal strip preparations, dibutoline demonstrated antispasmodic potency approximately 30-fold lower than atropine in antagonizing acetylcholine-induced contractions [1]. Specifically, dibutoline required higher concentrations to achieve comparable inhibition of acetylcholine-stimulated smooth muscle contraction.

Smooth Muscle Potency
Head-to-head
~30-fold lower than atropine
Dosing context differs for isolated tissue assays
Rabbit intestinal strip, ACh-induced contraction
Smooth muscle pharmacology In vitro potency Antispasmodic activity

Human Gastrointestinal Motility: Comparable Efficacy with Fewer Adverse Effects vs. Atropine

In an X-ray study of 10 normal human subjects administered subcutaneous dibutoline, the compound produced profound inhibition of gastric and small intestinal peristaltic activity [1]. When compared directly to atropine, the antispasmodic effects were equivalent, but dibutoline was associated with fewer side reactions [1].

GI Motility Endpoint
Head-to-head
Comparable inhibition of peristalsis vs. atropine
Reported endpoint response; tolerability profile may differ
Human subjects (n=10), subcutaneous, X-ray
Gastrointestinal pharmacology Clinical antispasmodic Adverse effect profile

Dual Pharmacological Mechanism: Muscarinic Antagonism Plus Ganglionic Blockade

Dibutoline exhibits a dual mechanism not observed with atropine: in addition to its atropine-like muscarinic antagonism, it produces ganglionic blocking effects comparable to tetraethylammonium [1]. These ganglionic effects manifest as (1) fall in heart rate and blood pressure with increased femoral blood flow; (2) abolition of pressor response to carotid occlusion; (3) suppression of pressor actions of nicotine and acetylcholine; and (4) potentiation of epinephrine pressor effects [1].

Ganglionic Blockade
Class-level
Dual muscarinic + ganglionic blockade (like TEA)
Autonomic profile distinct from pure muscarinic antagonists
Canine cardiovascular model
Autonomic pharmacology Ganglionic blockade Mechanism of action

Ocular Surface Activity and Intraocular Muscle Effects: Functional Antagonism to Carbachol

Dibutoline demonstrates surface activity, a physicochemical property that differentiates it from other choline esters and contributes to its ocular pharmacological profile [1]. Unlike carbachol (carbamylcholine chloride) which is surface inactive and miotic, dibutoline is surface active and mydriatic, producing paresis of intraocular smooth muscles innervated by the parasympathetic nervous system [1]. This represents a functional inversion of pharmacological effect within the same choline ester chemical family.

Ocular Surface Activity
Head-to-head
Surface active, mydriatic vs. carbachol (surface inactive, miotic)
Functional inversion within choline ester class
Physicochemical characterization
Ophthalmic pharmacology Mydriatic agents Surface activity

Central Nervous System Penetration: Quaternary Ammonium Limitation

As a quaternary ammonium compound, dibutoline exhibits limited penetration across the blood-brain barrier, resulting in a peripherally-restricted anticholinergic profile [1]. In contrast, atropine and scopolamine (tertiary amines) readily cross the blood-brain barrier and produce significant CNS effects including excitation and depression, which limit their dosage and clinical utility [1].

CNS Penetration
Class-level
Limited (quaternary ammonium) vs. significant (tertiary amines)
Peripheral selectivity for CNS-sensitive protocols
Class-based inference from structure
Blood-brain barrier CNS penetration Peripheral selectivity

Validated Application Scenarios for Dibutoline (CAS 21962-82-3) Based on Quantitative Differentiation Evidence


Peripheral Anticholinergic Research Requiring Minimal CNS Confounding

Dibutoline's quaternary ammonium structure confers limited blood-brain barrier penetration, restricting its anticholinergic effects to peripheral tissues [1]. This property makes it suitable for experimental protocols investigating peripheral muscarinic receptor function where atropine's central nervous system effects (excitation, depression) would confound behavioral or neurological endpoints. Procurement for this application is justified when CNS-mediated variables must be excluded from data interpretation.

Autonomic Pharmacology Studies Investigating Dual Muscarinic-Ganglionic Blockade

Unlike atropine which acts exclusively at muscarinic receptors, dibutoline produces additional ganglionic blockade comparable to tetraethylammonium [1]. This dual mechanism makes dibutoline a relevant tool compound for autonomic pharmacology studies examining the interplay between muscarinic antagonism and ganglionic transmission blockade. Researchers investigating cardiovascular reflex arcs or nicotine/acetylcholine pressor responses should consider dibutoline when a compound with combined peripheral muscarinic and ganglionic blocking activity is required.

Gastrointestinal Motility Studies with Reduced Adverse Effect Burden

Clinical X-ray studies demonstrate that subcutaneous dibutoline produces profound inhibition of gastric and small intestinal peristaltic activity equivalent to atropine, but with fewer side reactions [1]. This favorable efficacy-to-tolerability ratio supports dibutoline's use in gastrointestinal motility research where atropine-associated adverse effects (tachycardia, xerostomia, CNS effects) may limit subject tolerability or introduce confounding variables. Researchers should note the rapid onset and short duration of action when designing dosing protocols.

Ophthalmic Research Requiring Mydriasis Without Atropine-Class Cross-Reactivity

Dibutoline produces mydriasis and cycloplegia as a surface-active choline ester, a chemical class entirely distinct from the atropine (tropane alkaloid) series [1]. This structural differentiation is relevant for ophthalmic research protocols where subjects exhibit hypersensitivity or idiosyncratic reactions to atropine derivatives. Additionally, dibutoline's surface activity distinguishes it from surface-inactive choline esters like carbachol, demonstrating that even within the choline ester family, pharmacological effects can be inverted (mydriatic vs. miotic) based on specific structural features [1].

Application
Selection Property
Validation Focus
Peripheral mAChR studies
Quaternary ammonium structure, limited CNS penetration
CNS exposure monitoring, behavioral endpoint review
Dual muscarinic-ganglionic blockade
Combined muscarinic antagonism + ganglionic blockade
Cardiovascular reflex assay, pressor response endpoints
GI motility inhibition
Reported antispasmodic endpoint response comparable to atropine
Tolerability endpoint profile, side-effect incidence review
Mydriasis/cycloplegia induction
Surface-active choline ester, non-tropane alkaloid scaffold
Receptor class identity, hypersensitivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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